2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide
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Overview
Description
The compound is a derivative of 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine . Triazines are a class of nitrogen-containing heterocycles. The parent molecules’ molecular formula is C4H6N4OS .
Molecular Structure Analysis
The molecule contains a 1,2,4-triazine ring, which is a type of heterocyclic ring structure found in various natural and synthetic compounds . This ring is substituted with an amino group, a sulfanyl group, and a methyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amino and sulfanyl groups could impact its solubility in different solvents .Scientific Research Applications
Vibrational Spectroscopic Analysis
A study characterized the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, revealing insights into its vibrational signatures using Raman and Fourier transform infrared spectroscopy. This investigation detailed the molecule's geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers, contributing to a deeper understanding of its stereo-electronic interactions and stability. Such analysis is crucial for designing molecules with enhanced stability and efficiency for various applications, including antiviral drugs (Mary, Pradhan, & James, 2022).
Antimicrobial Activities
Research on new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones evaluated their antimicrobial activities, uncovering compounds with significant efficacy against various pathogens. Such studies highlight the potential of structurally related compounds in developing new antimicrobial agents, offering insights into the chemical modifications that may enhance their therapeutic profiles (Patel & Shaikh, 2011).
Histamine H4 Receptor Ligands
A series of novel 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazine derivatives were synthesized and evaluated for their affinity toward the histamine H4 receptor. One compound demonstrated high affinity and anti-inflammatory properties in preliminary studies, suggesting the potential of such derivatives in treating inflammatory conditions and allergies. This study provides a framework for developing new therapeutics targeting histamine receptors (Łażewska et al., 2014).
Antiviral Activity Against Influenza
The antiviral activity of 4,6-bis-amino[1,3,5]triazin-2-yl-sulphanyl)-N-aryl-acetamide derivatives was evaluated against the influenza A virus, showing promising results. Such compounds exhibit high antiviral activity, highlighting their potential as leads for developing new antiviral drugs. This research underscores the importance of structural modifications in enhancing the antiviral efficacy of triazine derivatives (Demchenko et al., 2020).
Future Directions
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N5O2S/c1-6-11(21)19(15)12(18-17-6)22-5-10(20)16-9-3-2-7(13)4-8(9)14/h2-4H,5,15H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHQYUFUINIOEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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